molecular formula C14H18O2 B127214 (R)-Pterosin B CAS No. 60657-37-6

(R)-Pterosin B

Cat. No. B127214
CAS RN: 60657-37-6
M. Wt: 218.29 g/mol
InChI Key: SJNCSXMTBXDZQA-UHFFFAOYSA-N
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Description

(R)-Pterosin B is a naturally occurring compound found in bracken fern (Pteridium aquilinum) known for its pharmacological properties. It has been identified as a potential therapeutic agent due to its ability to inhibit key enzymes associated with Alzheimer’s disease, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . The compound has also demonstrated the ability to cross the blood-brain barrier effectively, which is a significant advantage for neurological therapeutics .

Synthesis Analysis

The synthesis of (R)-Pterosin B has been approached through various strategies. One method involves a 7-step stereoselective synthesis starting from 6-bromo-5,7-dimethylindan-1-one, with the introduction of the hydroxyethyl chain via a Suzuki-Miyaura cross-coupling reaction and the stereoselective introduction of the 2-methyl group . Another synthesis of a related compound, elisapterosin B, involves a highly stereocontrolled sequence starting from a glutamic acid derived compound, with key steps including a pinacol-type ketal rearrangement and an IMDA reaction to construct the elisabethin skeleton .

Molecular Structure Analysis

The molecular structure of (R)-Pterosin B has been confirmed through NOE analysis and X-ray crystallography. The compound is characterized by an indanone core with a hydroxyethyl side chain and a stereocenter at the 2-position . The precise stereochemistry is crucial for its biological activity, as it influences the compound's interaction with target enzymes .

Chemical Reactions Analysis

(R)-Pterosin B interacts with enzymes such as BACE1, AChE, and BChE through noncompetitive or mixed-type inhibition, binding to the active sites of these enzymes . The structure-activity relationship of pterosins suggests that specific structural features are essential for their inhibitory activity and their ability to cross the blood-brain barrier .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-Pterosin B, such as its specific rotation and solubility, are determined by its molecular structure. The presence of the hydroxyethyl chain and the indanone core contribute to its pharmacokinetic properties, including its strong blood-brain barrier permeability . The compound's ability to inhibit key enzymes without causing cellular toxicity makes it a promising candidate for further drug development .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • A stereoselective synthesis of (2R)-pterosin B was developed, involving a Suzuki-Miyaura cross-coupling reaction and confirmed by X-ray crystallography (Dexter, Allen, & Williams, 2018).
  • Neurological Applications :

    • (2R)-Pterosin B shows potential in treating Alzheimer’s disease by inhibiting β-site amyloid precursor protein cleaving enzyme 1 and cholinesterases. It has strong blood-brain barrier permeability, indicating potential for central nervous system applications (Jannat et al., 2019).
  • Cardiology Applications :

    • Pterosin B has been found to regulate cardiomyocyte hypertrophy induced by angiotensin II, suggesting its utility as a therapeutic candidate for cardiac hypertrophy (Lee et al., 2020).
  • Metabolic and Diabetic Applications :

    • Pterosin B and related compounds have been studied for their anti-diabetic properties. For instance, pterosin A has shown therapeutic effects on diabetic mouse models (Hsu et al., 2013).
  • Osteoarthritis Treatment :

    • Research indicates that Pterosin B inhibits chondrocyte hypertrophy and protects cartilage from osteoarthritis, presenting it as a candidate for osteoarthritis therapy (Yahara et al., 2016).
  • Gluconeogenic Regulation :

    • Pterosin B affects hepatic gluconeogenic programs, including interactions with coenzyme Q in signaling pathways, demonstrating its potential in metabolic regulation (Itoh et al., 2016).
  • Cytotoxic Properties :

    • Certain pterosins, including pterosin B, have been identified with cytotoxic activities, suggesting potential applications in cancer therapy (Lu et al., 2019).
  • Environmental and Health Safety :

    • The presence of ptaquiloside and pterosin B in groundwater and surface water has raised concerns due to their carcinogenic potential, underscoring the need for environmental safety considerations (Clauson-Kaas et al., 2014).

Safety And Hazards

This involves understanding the safety precautions needed when handling the compound, as well as any hazards associated with it. This can include toxicity, flammability, and environmental impact.


Future Directions

This involves considering potential future research directions. This could include new synthetic routes, new reactions, potential applications, and related compounds to study.


properties

IUPAC Name

6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNCSXMTBXDZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Pterosin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(R)-Pterosin B

CAS RN

34175-96-7
Record name (R)-Pterosin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

109 - 110 °C
Record name (R)-Pterosin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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